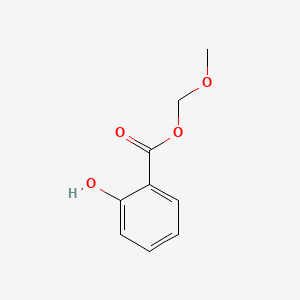

Methoxymethyl salicylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methoxymethyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-9(11)7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIBMIIYTKPBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206112 | |

| Record name | Methoxymethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-82-6 | |

| Record name | Benzoic acid, 2-hydroxy-, methoxymethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYMETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLO907D86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation of Methoxymethyl Salicylate

Advanced Synthetic Strategies for Methoxymethyl Salicylate (B1505791) Synthesis

The formation of methoxymethyl salicylate is achieved through the esterification of salicylic (B10762653) acid with a methoxymethylating agent. Modern synthetic methods focus on efficiency, selectivity, and adherence to green chemistry principles.

The esterification of salicylic acid to form this compound is typically an acid-catalyzed reaction. Various catalysts have been explored for the analogous methoxymethylation of alcohols and phenols, which can be applied to the synthesis of this compound. These catalysts are designed to enhance reaction rates and yields under mild conditions.

Solid acid catalysts are particularly noteworthy due to their ease of separation from the reaction mixture, reusability, and often-benign environmental impact. researchgate.net Examples of solid acid catalysts that have proven effective in methoxymethylation reactions include:

Expansive Graphite: This catalyst has been shown to be effective for the preparation of methoxymethyl ethers from primary and secondary alcohols using dimethoxymethane (B151124). The reaction proceeds under reflux conditions, offering high yields. tandfonline.comtandfonline.com

Molybdenum(VI)/Zirconia (Mo(VI)/ZrO2): Mo(VI)/ZrO2 has been utilized for the methoxymethylation of various substituted alcohols with dimethoxymethane, resulting in excellent yields in short reaction times at moderate temperatures. researchgate.netasianpubs.org

Sulfated Zirconia: This solid superacid is a highly active catalyst for various acid-catalyzed reactions, including esterifications. niscpr.res.in

p-Toluenesulfonic acid (p-TsOH): A common and effective homogeneous acid catalyst for the formation of methoxymethyl ethers from phenols using dimethoxymethane. wikipedia.org

The choice of catalyst can significantly influence the reaction conditions and outcomes, as summarized in the table below, which showcases the catalytic activity in analogous methoxymethylation reactions.

| Catalyst | Substrate | Reagent | Conditions | Yield (%) | Reference |

| Expansive Graphite | Alcohols | Dimethoxymethane | Reflux | 60-95 | tandfonline.com |

| 10% Mo/ZrO2 | Alcohols | Dimethoxymethane | 40°C, 20 min | ~99 | researchgate.netasianpubs.org |

| p-Toluenesulfonic acid | Phenols | Dimethoxymethane | - | - | wikipedia.orggoogle.com |

| Sulfated Zirconia | Alcohols | Dimethoxymethane | - | - | tandfonline.com |

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, this primarily involves the use of safer reagents and the development of more efficient, environmentally friendly catalytic systems.

A key aspect of green methoxymethylation is the replacement of the highly carcinogenic chloromethyl methyl ether (MOM-Cl) with less hazardous alternatives. google.comDimethoxymethane (DMM) , also known as methylal, is a widely adopted green reagent for this purpose. wikipedia.org It is a non-toxic, inexpensive, and readily available compound that reacts with alcohols and phenols in the presence of an acid catalyst to form methoxymethyl ethers, with methanol (B129727) as the only byproduct. tandfonline.comwikipedia.org

The use of solid acid catalysts, as discussed in the previous section, further aligns with green chemistry principles by facilitating catalyst recycling and reducing waste generation. researchgate.net Solvent-free reaction conditions, where possible, also contribute to a greener synthetic process. researchgate.net An electrochemical approach for the methoxymethylation of alcohols and phenols has also been developed as a green and safe alternative. rsc.org

Novel synthetic routes for this compound focus on improving efficiency and selectivity. The primary precursor for this compound is salicylic acid. The synthesis involves the selective esterification of the carboxylic acid group while the phenolic hydroxyl group remains free.

The reaction typically involves reacting salicylic acid with dimethoxymethane in the presence of an acid catalyst. The process for the analogous methoxymethylation of phenols often includes the use of molecular sieves to remove the methanol byproduct, which drives the reaction equilibrium towards the product. google.com A similar strategy could be employed for the synthesis of this compound.

While direct literature on novel synthetic routes for this compound is limited, the general method for the methoxymethylation of alcohols provides a clear template:

Salicylic Acid + Dimethoxymethane (in the presence of an acid catalyst) ⇌ this compound + Methanol

The development of novel catalysts and reaction conditions continues to be an active area of research to enhance the efficiency of this transformation.

Reaction Kinetics and Mechanistic Pathways of this compound Formation

Understanding the kinetics and mechanistic pathways of this compound formation is essential for optimizing reaction conditions and maximizing product yield. The mechanism is analogous to the well-studied acid-catalyzed formation of ethers from alcohols and acetals.

The acid-catalyzed reaction of salicylic acid with dimethoxymethane proceeds through a series of key intermediates. The generally accepted mechanism for the analogous reaction with alcohols is as follows:

Protonation of Dimethoxymethane: The reaction is initiated by the protonation of one of the oxygen atoms in dimethoxymethane by the acid catalyst. This creates a good leaving group (methanol).

Formation of a Methoxycarbenium Ion: The protonated dimethoxymethane eliminates a molecule of methanol to form a resonance-stabilized methoxycarbenium ion (CH3OCH2+). This is a key reactive intermediate.

Nucleophilic Attack by Salicylic Acid: The carboxylic acid group of salicylic acid acts as a nucleophile, attacking the electrophilic carbon of the methoxycarbenium ion. This results in the formation of a protonated intermediate.

Deprotonation: The protonated intermediate is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol (in this case, salicylic acid or the methanol byproduct), to yield the final product, this compound, and regenerate the acid catalyst.

The intermediates in this proposed pathway are transient and their direct observation can be challenging. However, their existence is supported by extensive mechanistic studies of similar acid-catalyzed reactions. masterorganicchemistry.com

The rate-determining step in the acid-catalyzed esterification of carboxylic acids is typically the nucleophilic attack of the alcohol on the protonated carbonyl group. In the case of this compound synthesis from dimethoxymethane, the formation of the methoxycarbenium ion and its subsequent reaction with the carboxylic acid are crucial steps.

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency of the synthesis of this compound is highly dependent on several key reaction parameters, including the choice of reagents, solvent, temperature, and reaction time. Optimizing these parameters is crucial for maximizing the yield and purity of the product while minimizing side reactions.

Detailed Research Findings

Research into the formation of methoxymethyl ethers from phenolic compounds has established several key principles that are applicable to the synthesis of this compound. The reaction typically proceeds via an SN2 mechanism when using chloromethyl methyl ether (MOM-Cl). In this process, a non-nucleophilic base is essential to deprotonate the phenolic hydroxyl group, creating a more potent nucleophile (the phenoxide). The choice of base and solvent is critical to prevent side reactions and ensure high yields.

Alternatively, dimethoxymethane can be used as a source of the methoxymethyl group in the presence of an acid catalyst. This method forms an acetal (B89532) with the phenolic hydroxyl group. The reaction conditions for this approach differ significantly from the MOM-Cl method.

The following interactive data table summarizes the influence of various reaction parameters on the yield of this compound, based on established principles for the methoxymethylation of phenols.

Interactive Data Table: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Variation | Expected Yield (%) | Observations |

| Methoxymethylating Agent | Chloromethyl methyl ether (MOM-Cl) | 85-95 | Highly reactive, but also toxic and carcinogenic. Requires careful handling. |

| Dimethoxymethane (DMM) | 70-85 | Less reactive and requires an acid catalyst. Generally considered a safer alternative to MOM-Cl. | |

| Base (for MOM-Cl method) | N,N-Diisopropylethylamine (DIPEA) | 90-95 | A bulky, non-nucleophilic base that effectively deprotonates the phenol (B47542) without competing in the substitution reaction. |

| Potassium Carbonate (K₂CO₃) | 75-85 | A weaker, heterogeneous base that can be effective but may require longer reaction times or higher temperatures. | |

| Solvent | Dichloromethane (DCM) | 90-95 | A common aprotic solvent that is effective for reactions with MOM-Cl and DIPEA. |

| Tetrahydrofuran (THF) | 85-90 | Another suitable aprotic solvent. | |

| N,N-Dimethylformamide (DMF) | 80-90 | A polar aprotic solvent that can accelerate SN2 reactions, but may be more difficult to remove. | |

| Temperature (°C) | 0 to 25 | 90-95 | For the MOM-Cl method, the reaction is typically started at a lower temperature and allowed to warm to room temperature to control the initial exothermic reaction. |

| 50-70 | 70-85 | Higher temperatures may be required when using less reactive reagents like dimethoxymethane. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methoxymethyl Salicylate

High-Resolution Nuclear Magnetic Resonance Spectroscopy in Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of methoxymethyl salicylate (B1505791). Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide detailed information about the electronic environment of each nucleus and their connectivity.

Multi-Dimensional NMR Techniques for Complex Elucidation

While one-dimensional NMR provides fundamental information, complex molecules like methoxymethyl salicylate benefit from multi-dimensional NMR experiments for complete structural assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons in the aromatic ring of this compound, aiding in the assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic protons to their corresponding carbon atoms and, importantly, the protons of the methoxy (B1213986) and methoxymethyl groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of the ester and ether functionalities. For instance, correlations would be expected between the methoxymethyl protons and the carbon of the ester group, as well as the phenolic oxygen-bearing carbon.

These techniques, used in concert, provide a detailed and unambiguous map of the molecular structure of this compound.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling, particularly with ¹³C and ²H (deuterium), is a powerful technique for tracing reaction mechanisms and understanding metabolic pathways. researchgate.net In the context of this compound, isotopic labeling could be employed to:

Elucidate Reaction Mechanisms: By selectively labeling the methoxy or methoxymethyl group, the course of a chemical reaction involving this compound can be followed, providing insight into bond-breaking and bond-forming steps.

Metabolic Fate Studies: If this compound were to be studied in a biological system, labeling would allow for the tracking of the molecule and its metabolites, identifying the metabolic pathways it undergoes. The distinct mass of the labeled compound and its fragments in mass spectrometry would facilitate this analysis.

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 6.8 - 8.0 | Multiplets |

| -O-CH₂-O- | 5.2 - 5.5 | Singlet |

| -O-CH₃ (ether) | 3.4 - 3.6 | Singlet |

| -O-CH₃ (ester) | 3.9 - 4.1 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C=O | 110 - 120 |

| -O-CH₂-O- | 90 - 95 |

| -O-CH₃ (ether) | 55 - 60 |

| -O-CH₃ (ester) | 50 - 55 |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. truman.edu

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce product ions. coresta.org This technique is invaluable for distinguishing between isomers and for the detailed characterization of complex molecules. For this compound, an MS/MS experiment would involve selecting the molecular ion as the precursor and analyzing the resulting fragments. This would help to confirm the connectivity of the methoxymethyl group and the salicylate backbone. The development of sensitive LC-MS/MS methods for related compounds like methyl salicylate in biological matrices highlights the power of this approach for quantitative analysis. nih.govspectrumchemical.com

High-Resolution Mass Spectrometry in Purity Assessment (Research Context)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. In a research context, HRMS is crucial for:

Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS allows for the confident determination of the molecular formula of this compound (C₉H₁₀O₄).

Purity Assessment: HRMS can detect and identify impurities with very similar masses to the main compound, which would not be possible with low-resolution mass spectrometry. This is critical in ensuring the purity of a synthesized compound for further research.

Predicted Key Mass Fragments for this compound:

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 151 | [M - OCH₃]⁺ |

| 137 | [M - CH₂OCH₃]⁺ |

| 121 | [Salicylic acid - H]⁺ |

| 93 | [C₆H₅O]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. truman.edudocbrown.info

The IR and Raman spectra of this compound would be expected to show characteristic bands for the ester, ether, and aromatic functionalities. While the spectrum of the closely related methyl salicylate provides a good reference, the presence of the methoxymethyl group in this compound will introduce additional characteristic vibrational modes.

Specifically, the C-O-C stretching vibrations of the methoxymethyl ether linkage would be expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹. The analysis of these spectra provides a rapid and non-destructive method for confirming the presence of key functional groups and for fingerprinting the molecule. Comparative studies of salicylic (B10762653) acid and its derivatives using IR spectroscopy have demonstrated its utility in understanding the effects of substitution on the vibrational modes of the molecule.

Predicted Characteristic Vibrational Frequencies for this compound:

Spectroscopic Fingerprinting of this compound and its Derivatives

Spectroscopic analysis is fundamental to the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique signatures based on the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While extensive experimental data for this compound is not widely published, the expected NMR signals can be predicted based on its structure and comparison with related salicylate derivatives like methyl salicylate. docbrown.infodocbrown.info ¹H NMR spectroscopy would identify the different proton environments. The aromatic protons on the benzene (B151609) ring are expected to appear in the range of 6.8-8.0 ppm. The key distinguishing features would be the singlets for the methoxymethyl group protons: the O-CH₂-O protons and the O-CH₃ protons. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. docbrown.infochemicalbook.com The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the methoxymethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.govdocbrown.info The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=O (ester) stretching vibration. A broad band would indicate the O-H stretch of the phenol (B47542) group, and multiple bands would correspond to the C-O stretching of the ester and ether linkages, as well as C-H and aromatic C=C stretching. docbrown.infobrainly.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀O₄), the molecular ion peak [M]⁺ would confirm its molecular weight of 182.17 g/mol .

| Technique | Functional Group/Proton Environment | Expected/Observed Signal (this compound) | Reference Signal (Methyl Salicylate) |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic Protons (Ar-H) | ~ 6.8 - 8.0 (multiplets) | ~ 6.8 - 7.8 (multiplets) docbrown.info |

| Phenolic Proton (Ar-OH) | Variable (broad singlet) | ~ 10.7 (singlet) docbrown.info | |

| Methoxymethyl Protons (-O-CH₂-O-) | ~ 5.2 - 5.5 (singlet) | N/A | |

| Methoxymethyl Protons (-O-CH₃) | ~ 3.4 - 3.6 (singlet) | ~ 3.9 (singlet, ester -COOCH₃) docbrown.info | |

| IR (cm⁻¹) | O-H Stretch (Phenol) | ~ 3200 (broad) | ~ 3200 (broad) docbrown.info |

| C-H Stretch (Aromatic/Aliphatic) | ~ 3100-2900 | ~ 3071, 2955 docbrown.info | |

| C=O Stretch (Ester) | ~ 1680-1700 | ~ 1680 docbrown.info | |

| C-O Stretch (Ester/Ether) | ~ 1300-1100 | ~ 1300-1100 docbrown.info |

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and endpoint determination. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. spectroscopyonline.comresearchgate.net

In the synthesis of salicylate esters, such as the formation of aspirin (B1665792) from salicylic acid, in situ ATR-FTIR has been successfully used to track the reaction progress. spectroscopyonline.comresearchgate.net This is achieved by immersing a probe directly into the reaction mixture and collecting spectra at regular intervals. By monitoring the decrease in the intensity of reactant-specific peaks (e.g., the carboxylic acid of salicylic acid) and the simultaneous increase in product-specific peaks (e.g., the ester carbonyl), a real-time concentration profile can be generated. researchgate.net

This methodology is directly applicable to the synthesis of this compound. For instance, in a reaction where salicylic acid is treated with a methoxymethylating agent, one could monitor:

The disappearance of the characteristic carbonyl band of the salicylic acid dimer.

The appearance and growth of the new ester carbonyl band of this compound at a different wavenumber.

Changes in the fingerprint region (below 1500 cm⁻¹) that are unique to the product's formation.

This approach allows for precise control over reaction conditions and helps in optimizing reaction time and yield without the need for frequent sampling and offline analysis. researchgate.net

Chromatographic Techniques for Separation and Purity Determination in Research

Chromatography is indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying the compound with high accuracy.

Advanced Liquid Chromatography Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A common approach is reversed-phase liquid chromatography (RPLC). researchgate.net An RPLC method for this compound could utilize a C8 or C18 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as phosphoric acid or formic acid to ensure sharp peak shapes. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a mass spectrometer (LC-MS) for enhanced selectivity and identification. researchgate.net Method validation according to ICH guidelines is crucial to ensure the method is linear, precise, accurate, and robust. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/PDA at ~304 nm or Mass Spectrometry (MS) researchgate.net |

| Injection Volume | 10 µL |

Gas Chromatography Techniques for Volatile Analysis

For volatile and semi-volatile compounds, Gas Chromatography (GC) is the method of choice. Given its ester structure, this compound is amenable to GC analysis. The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.

A GC-Mass Spectrometry (GC-MS) method is particularly powerful, as it couples the high separation efficiency of GC with the definitive identification capabilities of MS. nih.gov For the analysis of salicylate derivatives, a fused silica (B1680970) capillary column with a mid-polarity stationary phase is often employed. nih.gov A temperature program is used to ramp the column temperature, allowing for the sequential elution of compounds with different volatilities. The sample is injected into a heated inlet, where it is vaporized before being carried onto the column by an inert carrier gas like helium. In some cases, derivatization may be required to increase the volatility and thermal stability of analytes, though this is less common for simple esters. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane or Polyethylene Glycol |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |

X-Ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of a molecule.

Crystal Structure Determination

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and bombarded with monochromatic X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a model of the electron density, from which the atomic structure can be solved and refined.

As of this writing, there is no publicly available crystal structure for this compound in crystallographic databases. While related enzyme structures like salicylate synthase have been determined, the structure of the small molecule itself has not been published. nih.gov If a stable, single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding and packing arrangements.

Polymorphism Studies in the Context of Synthesis and Storage

Polymorphism, the ability of a solid compound to exist in multiple crystalline forms, is a phenomenon of significant scientific and industrial importance. While detailed, publicly available research on the polymorphism of this compound is limited, the principles governing this behavior and the methodologies for its characterization are well-established. Understanding the potential polymorphic landscape of this compound is crucial, as different crystal forms can exhibit varied physicochemical properties, including stability, solubility, and melting point. These differences can arise from variations in the molecular packing and intermolecular interactions within the crystal lattice. This section outlines the critical role of polymorphism studies during the synthesis and storage of this compound, based on established analytical chemistry principles.

The synthesis of a crystalline solid is a critical control point for its polymorphic outcome. The conditions under which this compound is crystallized can dictate which of its potential polymorphic forms is kinetically or thermodynamically favored. Key parameters during crystallization that influence the resulting form include:

Solvent Selection: Crystallization from different solvents can yield different polymorphs due to varying solute-solvent interactions that can stabilize specific crystal structures.

Temperature and Cooling Rate: The rate at which a saturated solution is cooled can determine whether a stable or a metastable form nucleates and grows. Rapid cooling often traps a metastable form, whereas slow cooling allows the system to reach its most stable thermodynamic state. ajptonline.com

Supersaturation: The level of supersaturation at which crystallization is induced can influence the nucleation kinetics of different polymorphs.

Control over these parameters is essential to ensure the consistent production of a desired polymorphic form. For instance, a synthesis process might be designed to crystallize this compound from a specific solvent system under a controlled temperature gradient to reliably produce a single, stable polymorph.

The physical stability of a compound during storage is intrinsically linked to its polymorphic form. A metastable polymorph, while potentially easier to produce, possesses higher internal energy than its stable counterpart. researchgate.net This energy difference serves as a driving force for the solid-state transformation to the more stable form over time. Such a conversion can be triggered by environmental factors during storage, including:

Temperature: Elevated temperatures can provide the necessary activation energy for a polymorphic transition to occur.

Humidity: The presence of moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating conversion to a more stable, often less soluble, form. For some compounds, this can lead to the formation of hydrates. researchgate.net

Mechanical Stress: Processes such as milling or grinding can introduce energy into the material, potentially inducing a phase change. ajptonline.com

Therefore, polymorphism studies are vital to identify the most thermodynamically stable form of this compound and to establish storage conditions (e.g., temperature and humidity limits) that prevent unwanted transformations, thereby ensuring product quality and consistency throughout its shelf life.

Illustrative Analytical Characterization

To identify and differentiate between polymorphs, a suite of advanced analytical techniques is employed. Each method provides unique information about the crystal structure and thermal properties of the solid.

X-Ray Powder Diffraction (XRPD) is the definitive tool for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a distinct XRPD pattern, characterized by the position (2θ angle) and intensity of its diffraction peaks.

Table 1: Illustrative XRPD Data for Hypothetical this compound Polymorphs (Note: This data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.)

| Characteristic Peaks (2θ) - Form I | Characteristic Peaks (2θ) - Form II |

| 8.5° | 9.2° |

| 12.3° | 11.5° |

| 15.8° | 16.1° |

| 20.1° | 22.4° |

| 25.4° | 26.0° |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of different polymorphs. srce.hr According to Burger's rules of polymorphism, a metastable form will typically have a lower melting point and a higher solubility than the stable form.

Table 2: Illustrative Thermal Analysis Data for Hypothetical this compound Polymorphs (Note: This data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.)

| Polymorph | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) |

| Form I | 105 °C | 25 kJ/mol |

| Form II | 98 °C | 21 kJ/mol |

In this hypothetical example, Form II would be considered the metastable form due to its lower melting point. A DSC thermogram might also reveal a solid-solid transition from the metastable to the stable form before melting occurs.

Vibrational Spectroscopy (FTIR and Raman) provides information on the molecular-level environment of the compound. Fourier-Transform Infrared (FTIR) and Raman spectroscopy detect vibrations of chemical bonds. ajptonline.com Since polymorphs differ in their intermolecular interactions (such as hydrogen bonding), these differences can lead to subtle but measurable shifts in the vibrational frequencies of functional groups, making these techniques valuable for polymorph differentiation. researchgate.net

Computational Chemistry and Theoretical Investigations of Methoxymethyl Salicylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is currently a lack of published studies focusing on the quantum chemical calculations of methoxymethyl salicylate's electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

No dedicated Density Functional Theory (DFT) studies on the ground state properties of methoxymethyl salicylate (B1505791) were found in the available scientific literature. Such studies would typically provide valuable data on the molecule's optimized geometry, electronic energy, and the distribution of electron density, offering insights into its stability and reactivity.

Ab Initio Calculations of Excited States

Similarly, there is no available research on the ab initio calculations of the excited states for this compound. These types of calculations are crucial for understanding the photophysical properties of a compound, including its absorption and fluorescence behavior, which are often influenced by processes like excited-state intramolecular proton transfer (ESIPT). epa.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would be instrumental in analyzing its conformational landscape and how it interacts with other molecules.

Solvation Effects on Molecular Conformations

Information regarding the effects of different solvents on the molecular conformations of this compound from molecular dynamics simulations is not available. For related molecules like salicylic (B10762653) acid, such studies have revealed how co-solvents can form stable complexes through hydrogen bonding, influencing the solute's behavior.

Hydrogen Bonding Network Analysis

A detailed analysis of the intra- and intermolecular hydrogen bonding network of this compound is not present in the current body of scientific literature. For the parent compound, methyl salicylate, a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is a defining characteristic that dictates its structure and interactions. researchgate.netarchive.org A similar, but distinct, bonding network would be expected for this compound due to the presence of the methoxymethyl group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound and validate these predictions against experimental data. This comparative analysis is a standard procedure for confirming the accuracy of theoretical models and providing a more detailed interpretation of experimental spectra. rsc.org

Reaction Pathway Modeling and Energy Profile Elucidation

While computational models for the reaction pathways of this compound are not available, experimental research has explored its role in certain chemical transformations, particularly in hydrolysis reactions and its behavior at elevated temperatures.

One area of investigation involved the hydrolysis of 2-methoxymethoxybenzoic acid, where this compound was considered as a possible reaction intermediate. researchgate.netresearchgate.netresearchgate.netrsc.org In these studies, the hydrolysis of this compound was independently examined. It was observed that this compound hydrolyzes more rapidly than 2-methoxymethoxybenzoic acid under the same conditions. rsc.org However, based on spectrophotometric analysis during the hydrolysis of 2-methoxymethoxybenzoic acid, the formation of this compound as an intermediate was ruled out. rsc.org The preferred mechanism for the hydrolysis of 2-methoxymethoxybenzoic acid was determined to be intramolecular general-acid catalysis. researchgate.netresearchgate.netresearchgate.net

Another documented reaction pathway for this compound is its thermal decomposition. Early chemical literature reports that when heated to temperatures above 100°C, this compound decomposes to yield salicylide, formaldehyde, methyl alcohol, and methyl salicylate. archive.org This suggests a complex breakdown of the molecule involving the cleavage of both the ester and the methoxymethyl ether linkages.

Table 1: Investigated Reaction Pathways for this compound (Experimental Data)

| Reaction Type | Reactant(s) | Conditions | Observed Products/Outcome | Reference(s) |

| Hydrolysis | This compound, Water | pH 4.08, 45.0°C | Faster hydrolysis than 2-methoxymethoxybenzoic acid | rsc.org |

| Role as Intermediate | 2-methoxymethoxybenzoic acid | pH 3.1-5.5 | Ruled out as an intermediate in the hydrolysis | researchgate.netresearchgate.netresearchgate.netrsc.org |

| Thermal Decomposition | This compound | > 100°C | Salicylide, Formaldehyde, Methyl alcohol, Methyl salicylate | archive.org |

It is important to reiterate that the information presented here is based on experimental observations rather than computational modeling. The elucidation of detailed energy profiles, transition states, and reaction coordinates for these transformations would require dedicated theoretical studies, which are not currently available in the public domain.

Applications and Transformations of Methoxymethyl Salicylate in Materials Science and Organic Synthesis

Methoxymethyl Salicylate (B1505791) as a Synthon in Complex Organic Synthesis

In the realm of organic synthesis, a synthon represents a conceptual unit within a molecule that aids in the planning of a synthetic route. While direct evidence of methoxymethyl salicylate as a widely used synthon is not prevalent in the literature, its constituent parts—a protected phenol (B47542) and a methyl ester—suggest its potential utility as a building block for more intricate structures. The principles of retrosynthetic analysis would identify it as a useful precursor for various substituted aromatic compounds.

Salicylate-based compounds are integral precursors in the synthesis of a variety of more complex molecules. For instance, salicylate-based poly(anhydride-esters) are synthesized from a polymer precursor that originates from salicylic (B10762653) acid. In one optimized synthesis, the carboxylic acid of salicylic acid is first protected as a benzyl (B1604629) ester, leaving the phenol group free to react with sebacoyl chloride. The benzyl groups are subsequently removed to yield the diacid monomer precursor required for polymerization nih.gov. This multi-step approach highlights how a simple salicylate can be strategically modified to build a foundation for a larger polymeric structure.

The synthesis of pharmaceutically relevant molecules also leverages salicylate precursors. For example, a series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety have been synthesized through a multi-step process. This process involves reactions such as refluxing with potassium carbonate and acetone, followed by treatment with thionyl chloride, and subsequent reaction with piperazine nih.gov. These examples underscore the foundational role of salicylate structures in constructing more complex and functionalized molecules.

The chemical structure of salicylates, including this compound, offers multiple sites for functional group transformations, enabling the synthesis of a diverse range of derivatives. The ester and the hydroxyl groups are the primary handles for chemical modification.

One common transformation is the esterification of the carboxylic acid group. For example, methyl salicylate is synthesized from salicylic acid and methanol (B129727) in the presence of an acid catalyst like sulfuric acid google.comscribd.com. This Fischer esterification is a reversible reaction driven to completion by using an excess of the alcohol specialchem.com.

Further derivatization can occur at the phenolic hydroxyl group. For instance, the methyl ethers of salicylic acid can be prepared and subsequently nitrated to produce nitro-salicylic acid derivatives researchgate.net. The reactivity of the aromatic ring itself allows for electrophilic aromatic substitution reactions. For example, methyl salicylate can undergo chlorination on the aromatic ring at positions ortho and para to the hydroxyl group when reacted with sodium hypochlorite (B82951) nih.gov.

These transformations allow for the synthesis of a wide variety of salicylate derivatives with tailored electronic and steric properties for various applications.

Table 1: Examples of Functional Group Transformations of Salicylates

| Starting Material | Reagents | Product | Transformation Type |

| Salicylic Acid | Methanol, Sulfuric Acid | Methyl Salicylate | Fischer Esterification |

| Methyl Ether of Salicylic Acid | Nitric Acid, Sulfuric Acid | Nitro-methoxy-benzoic acid | Nitration |

| Methyl Salicylate | Sodium Hypochlorite | Chlorinated Methyl Salicylate | Electrophilic Aromatic Substitution |

Integration into Polymer Chemistry and Advanced Materials Development

The incorporation of salicylate moieties into polymers can impart unique properties to the resulting materials, such as enhanced degradability or specific thermal characteristics.

Salicylate derivatives have been successfully used as monomers in polymerization reactions. A notable example is the synthesis of salicylate-containing polyester (B1180765) copolymers. By combining salicylic acid and lactic acid derivatives, a cyclic ester monomer, salicylic methyl glycolide (B1360168) (SMG), can be prepared. This monomer is amenable to controlled ring-opening transesterification polymerization (ROTEP) to produce poly(salicylic methyl glycolide) [poly(SMG)] digitellinc.com. The resulting homopolymer is a rigid and strong thermoplastic with a high glass transition temperature digitellinc.com.

Furthermore, these salicylate-based monomers can be copolymerized with other cyclic esters, such as lactide, to create copolyesters with tailored properties. For example, incorporating SMG repeat units into poly(lactide) (PLA) results in a copolyester that is more susceptible to hydrolytic degradation than PLA alone digitellinc.com. Another approach involves the rapid and controlled ring-opening polymerization of salicylic acid o-carboxyanhydride (SAOCA) to synthesize poly(salicylate) homopolymers rsc.org.

While not explicitly documented for this compound, it is plausible that it could be used as an additive, such as a plasticizer. Plasticizers are added to polymers to increase their flexibility and processability specialchem.commdpi.com. Methyl salicylate has been explored as a plasticizer in oligoester carriers for drug release applications researchgate.net. Lignin-derived methoxyterephthalates have also been investigated as bio-based plasticizers for poly(vinyl chloride) (PVC) nih.gov.

The inclusion of salicylate units within a polymer backbone can significantly modulate the material's properties. As mentioned, the incorporation of salicylic methyl glycolide into PLA enhances its hydrolytic degradation digitellinc.com. This is a desirable property for creating biodegradable polymers for applications such as compostable plastics. Poly(salicylate)s synthesized from SAOCA exhibit high glass transition temperatures, above 100 °C, indicating good thermal stability rsc.org.

The use of plasticizers, which could potentially include this compound, also modifies the mechanical and thermal properties of polymers. Plasticizers work by reducing the strong intermolecular forces between polymer chains, which increases the mobility of the chains and thus enhances flexibility and ductility mdpi.com. The addition of a plasticizer typically lowers the hardness and tensile strength of a material while increasing its elongation at break specialchem.com. In the context of PVC, lignin-derived methoxyterephthalate plasticizers were found to be comparable to conventional phthalate (B1215562) plasticizers in reducing the glass transition temperature and increasing thermal stability nih.gov.

Table 2: Effect of Salicylate Incorporation on Polymer Properties

| Polymer System | Salicylate Derivative | Effect on Property |

| Poly(lactide) (PLA) | Salicylic methyl glycolide (SMG) | Increased hydrolytic degradation |

| Poly(salicylate) | Salicylic acid o-carboxyanhydride (SAOCA) | High glass transition temperature (>100 °C) |

| Oligoester carrier | Methyl Salicylate (as plasticizer) | Increased flexibility and modified drug release |

| Poly(vinyl chloride) (PVC) | Methoxyterephthalates (as plasticizer) | Reduced glass transition temperature, increased thermal stability |

Role in Catalysis as a Ligand Component or Auxiliary

The ability of the salicylate functional group to coordinate with metal ions makes it a candidate for use as a ligand in catalysis. The formation of metal complexes can alter the reactivity of the metal center, enabling it to catalyze a variety of chemical transformations.

Salicylic acid and its derivatives are known to form complexes with a range of transition metals, including copper, iron, cobalt, and nickel ijesi.orgiosrjournals.org. These complexes have been studied for their potential catalytic activities. For example, copper(II) complexes of salicylic acid have been shown to be of interest for their anti-inflammatory and superoxide (B77818) dismutase activities ijesi.org. A copper(II) chloride/salicylic acid system has been developed to catalyze Sonogashira-type cross-coupling reactions ijesi.org.

More directly related to this compound are studies involving methyl salicylate. Novel zinc alkoxides supported by chelating methyl salicylato ligands have been synthesized and characterized nih.gov. These zinc complexes have been shown to be efficient initiators for the ring-opening polymerization (ROP) of L-lactide, producing polylactide nih.gov. Similarly, zirconium complexes bearing methyl and tert-butyl salicylate ligands have been prepared and used as effective catalysts for the ring-opening polymerization of ε-caprolactone mdpi.com.

While the term "auxiliary" often refers to a chiral moiety that induces stereoselectivity in a reaction, and there is no direct evidence of this compound being used in this capacity, the broader class of salicylate derivatives has been explored in asymmetric synthesis. Chiral salicyloxazolines have been used as bidentate chiral ligands that can control the metal-centered configuration in the synthesis of ruthenium polypyridyl complexes. This demonstrates the potential of the salicylate scaffold to be modified for applications in asymmetric catalysis.

Design and Synthesis of this compound-Derived Ligands

The strategic design of ligands derived from this compound focuses on the incorporation of specific functional groups to tailor their coordination properties for various metal centers. The inherent structure of this compound, featuring a carboxylic acid and a phenol ether, provides a versatile scaffold for modification. Synthetic strategies often involve the functionalization of the aromatic ring or transformation of the carboxylate group to introduce donor atoms like nitrogen, phosphorus, or sulfur, thereby creating multidentate ligands.

One common approach involves the derivatization of the salicylic acid moiety. For instance, the carboxyl group can be converted to an amide or an ester, introducing new coordination sites. The phenolic oxygen, protected by the methoxymethyl group, can be deprotected to allow for further functionalization or to act as a coordination site itself.

A notable example is the synthesis of novel 5,6,7-trimethoxy flavonoid salicylate derivatives, which combines the structural features of flavonoids with salicylate. nih.gov In this design, the salicylate moiety is linked to a flavonoid backbone, creating a ligand with multiple potential coordination sites. The synthesis involves the reaction of a substituted flavonoid with a salicylate derivative, leading to the formation of a complex molecule with enhanced biological or catalytic properties. nih.gov

Another design strategy focuses on creating bimetallic complexes. For example, salicylate derivatives have been used to synthesize organoheterobimetallic-μ-oxoisopropoxide compounds. researchgate.net The synthesis involves the thermal condensation of a μ-oxoisopropoxide compound with salicylates in various molar ratios. researchgate.net This method allows for the controlled introduction of salicylate ligands into a bimetallic framework.

Furthermore, the incorporation of substituents onto the salicylate ring can significantly influence the electronic and steric properties of the resulting ligand. For example, the introduction of a 4-trifluoromethyl group to the salicylate molecule has been shown to enhance its inhibitory effect on NF-κB activation. nih.gov This highlights how targeted modifications to the this compound scaffold can lead to ligands with specific functional properties.

| Ligand Type | Synthetic Strategy | Key Features | Potential Applications |

| Flavonoid Salicylate Derivatives | Combination of flavonoid and salicylate moieties. | Multidentate coordination sites, potential for enhanced biological activity. | Anti-tumor agents. nih.gov |

| Organoheterobimetallic Salicylates | Thermal condensation with μ-oxoisopropoxide compounds. | Bimetallic framework, tunable molar ratios of salicylate. | Catalysis, materials science. researchgate.net |

| Substituted Salicylates | Introduction of functional groups onto the aromatic ring. | Modified electronic and steric properties. | Anti-inflammatory agents. nih.gov |

Application in Homogeneous or Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, its derivatives serve as crucial ligands in both homogeneous and heterogeneous catalysis. The versatility of the salicylate scaffold allows for the creation of catalysts with tailored activities and selectivities.

Homogeneous Catalysis:

In homogeneous catalysis, ligands derived from salicylates can coordinate with metal centers to form soluble catalysts. The electronic properties of the salicylate ligand, which can be tuned by substituents on the aromatic ring, play a critical role in modulating the reactivity of the metal center. For instance, the use of salicylate derivatives in conjunction with transition metals can facilitate a variety of organic transformations.

Heterogeneous Catalysis:

In the realm of heterogeneous catalysis, the focus is on immobilizing catalytically active species onto solid supports. Salicylate derivatives can be anchored to materials like silica (B1680970) or polymers to create solid-supported catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and catalyst recycling).

One method for creating such heterogeneous catalysts involves the deprotection of phenol methoxymethyl ethers using a solid acid catalyst. researchgate.net This process can be a step in preparing a supported catalyst where the free phenol group of the salicylate is then used to anchor a metal complex. Wells-Dawson heteropolyacids, both in bulk and supported on silica, have been shown to be effective for this deprotection, offering a clean and reusable catalytic system. researchgate.net

The conversion of salicylate to catechol, a reaction catalyzed by the flavin-dependent monooxygenase salicylate hydroxylase, provides insight into the mechanistic aspects of catalysis involving salicylate derivatives. nih.gov Understanding the natural catalytic conversion of salicylates can inform the design of synthetic catalysts for similar transformations.

| Catalysis Type | Catalyst Design Principle | Example Application/Reaction | Key Advantages |

| Homogeneous | Soluble metal complexes with salicylate-derived ligands. | Organic synthesis transformations. | High activity and selectivity. |

| Heterogeneous | Salicylate derivatives immobilized on solid supports. | Deprotection of phenol methoxymethyl ethers. researchgate.net | Ease of catalyst separation and recyclability. |

Environmental Fate and Abiotic Transformation Studies of Methoxymethyl Salicylate

Photochemical Degradation Pathways in Environmental Matrices

There is no specific information available in the reviewed literature regarding the photochemical degradation pathways of methoxymethyl salicylate (B1505791) in environmental matrices. However, studies on the related compound, methyl salicylate, provide some insights into potential atmospheric degradation processes.

Direct photolysis of methyl salicylate in the actinic range (the portion of the UV spectrum that reaches the Earth's surface) has been found to be a negligible process researchgate.net. Despite having a significant near-UV chromophore, its transformation under UV/Visible light is not a primary degradation pathway researchgate.net. The primary atmospheric loss processes for volatile organic compounds like methyl salicylate are reactions with atmospheric oxidants researchgate.net.

Simulation chamber studies have determined the gas-phase reaction rates of methyl salicylate with several key atmospheric oxidants. The estimated total lifetime of gas-phase methyl salicylate, considering all loss processes, is between 1 to 4 days researchgate.net.

Table 1: Gas-Phase Reaction Rate Coefficients for Methyl Salicylate at Room Temperature

| Atmospheric Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH (Hydroxyl Radical) | (3.20 ± 0.46) × 10⁻¹² |

| NO₃ (Nitrate Radical) | (4.19 ± 0.92) × 10⁻¹⁵ |

| Cl (Chlorine Atom) | (1.65 ± 0.44) × 10⁻¹² |

| O₃ (Ozone) | (3.33 ± 2.01) × 10⁻¹⁹ |

Source: ResearchGate researchgate.net

Specific abiotic photoproducts of methoxymethyl salicylate have not been identified in the reviewed literature. For the related compound, octyl methoxycinnamate, which also contains a methoxy (B1213986) group and is used as a UV filter, photochemical degradation has been shown to produce several fragments mdpi.comnih.gov. While the specific photoproducts would differ due to structural differences, this suggests that photochemical degradation of related compounds can lead to the formation of smaller molecules.

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

No specific data on the hydrolysis kinetics and mechanisms of this compound in aqueous environments were found. The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol wikipedia.orgyoutube.comlibretexts.org. In the case of this compound, hydrolysis would be expected to yield salicylic (B10762653) acid and methoxymethanol. The presence of the ether linkage in the methoxymethyl group introduces another potential site for hydrolysis, although ethers are generally more resistant to hydrolysis than esters stackexchange.com.

While there is no information directly on this compound, the hydrolysis of other salicylate esters, such as acetylsalicylic acid, has been shown to be pH-dependent unair.ac.id. Generally, ester hydrolysis can be catalyzed by both acids and bases wikipedia.orglibretexts.org. Alkaline hydrolysis of esters, also known as saponification, is typically an irreversible reaction that proceeds to completion wikipedia.orglibretexts.org. Studies on butyl salicylate have also investigated its hydrolysis in alkaline conditions rjstonline.com.

Specific studies on the effect of temperature on the degradation rate of this compound were not found. However, for the hydrolysis of butyl salicylate, the reaction has been studied over a temperature range of 20-40°C rjstonline.com. Similarly, the hydrolysis of aspirin (B1665792) (acetylsalicylic acid) has been investigated using variable-temperature kinetics nih.gov. Generally, an increase in temperature leads to an increase in the rate of chemical reactions, including hydrolysis.

Sorption and Desorption Behavior in Abiotic Environmental Compartments (e.g., soil minerals, sediments)

There is no specific information available regarding the sorption and desorption behavior of this compound in abiotic environmental compartments. However, studies on salicylic acid and other weak organic acids provide insights into the potential sorption mechanisms.

Sorption of organic acids in soil is influenced by soil properties such as pH, organic matter content, and the presence of metal oxides nih.govpfmodels.org. For salicylic acid, sorption is greater in soils with higher content of free iron oxides and amorphous iron and aluminum oxides nih.gov. The sorption of salicylic acid has been shown to be pH-dependent, with sorption decreasing as pH increases in some soil types pfmodels.org.

The sorption coefficients (Kd) for salicylic acid have been determined in various soil types, with values being larger in soils with high oxide content pfmodels.org. For instance, in Ferralsols, which have high oxide content, the Kd values for salicylic acid were found to be significantly higher than in Cambisols pfmodels.org. The sorption of salicylic acid is thought to involve the formation of bidentate surface complexes with metals on oxide surfaces pfmodels.org.

Table 2: Sorption Coefficients (Kd) of Salicylic Acid in Different Soil Types

| Soil Type | Kd Range (L/kg) |

|---|---|

| Cambisols | Not specified, but lower than Ferralsols |

| Ferralsols | Up to 397 |

Source: PFMODELS.org pfmodels.org

Desorption studies on other pesticides have shown that the process can be influenced by the type of soil and the presence of different cations nih.govmdpi.com. For some compounds, a portion of the sorbed amount may be irreversibly bound to soil particles nih.gov.

Volatilization and Atmospheric Dispersion Modeling

A comprehensive understanding of the environmental fate of a chemical compound necessitates an evaluation of its potential for volatilization and subsequent atmospheric dispersion. These processes are critical in determining the geographic range of a substance's impact and its atmospheric residence time. However, a review of the available scientific literature reveals a significant lack of specific experimental or modeled data for this compound concerning these environmental pathways.

To date, key physicochemical properties that govern volatilization, such as vapor pressure and Henry's Law constant, have not been experimentally determined or modeled for this compound. Similarly, no studies focusing on the atmospheric dispersion modeling of this specific compound have been published. This data gap prevents a quantitative assessment of its atmospheric fate.

Despite the absence of direct data, some of the known physical properties of this compound can provide a qualitative indication of its likely environmental behavior. The boiling point of this compound is reported to be 281.8°C chemsrc.com. This relatively high boiling point suggests that it is a compound of low volatility under typical environmental conditions.

The octanol-water partition coefficient (LogP) is another property that can offer insights into a compound's environmental distribution. For this compound, the LogP has been reported as 1.15290 chemsrc.com. This value suggests a moderate affinity for organic matter over water, which could influence its partitioning in soil and sediment and, consequently, its availability for volatilization.

For a comprehensive assessment of volatilization and atmospheric dispersion, the following parameters for this compound would need to be determined:

Vapor Pressure: This property is a direct measure of a substance's tendency to evaporate.

Henry's Law Constant: This constant describes the partitioning of a chemical between the aqueous and gaseous phases and is crucial for modeling volatilization from water bodies.

Atmospheric Reaction Rates: Data on reaction rates with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3) would be necessary to estimate its atmospheric lifetime.

Without these critical data points, any discussion on the atmospheric fate of this compound remains speculative.

To provide some context, the physicochemical properties of the structurally related and more extensively studied compound, methyl salicylate, are presented in the table below. It is important to note that while these compounds share a common salicylate structure, their environmental behaviors may differ due to structural and property variations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10O4 | chemsrc.com |

| Molecular Weight | 182.173 g/mol | chemsrc.com |

| Boiling Point | 281.8°C at 760 mmHg | chemsrc.com |

| Density | 1.225 g/cm³ | chemsrc.com |

| LogP | 1.15290 | chemsrc.com |

Physicochemical Properties of Methyl Salicylate for Comparison

| Property | Value | Source |

| Molecular Formula | C8H8O3 | stenutz.euwikipedia.orginchem.orgchemicalbook.com |

| Molecular Weight | 152.15 g/mol | stenutz.euchemicalbook.com |

| Boiling Point | 222°C | chemicalbook.com |

| Vapor Pressure | 1 mmHg at 54°C | wikipedia.orgchemicalbook.com |

| Water Solubility | 0.74 g/L at 30°C | inchem.org |

| LogP | 2.55 | inchem.org |

| Atmospheric Lifetime | Estimated to be 1-4 days | researchgate.netnih.gov |

Atmospheric dispersion models are mathematical tools used to simulate how pollutants are transported and distributed in the atmosphere. These models require inputs such as emission rates, meteorological data, and chemical-specific properties like reaction rates and deposition velocities. In the absence of such data for this compound, it is not possible to conduct any meaningful atmospheric dispersion modeling.

Future research efforts should focus on the experimental determination of the key physicochemical properties of this compound to enable a thorough evaluation of its environmental fate, including its potential for long-range atmospheric transport.

Future Directions and Emerging Research Avenues for Methoxymethyl Salicylate

Novel Methodologies for Sustainable Synthesis and Process Intensification

The conventional synthesis of methoxymethyl salicylate (B1505791) involves the protection of the phenolic hydroxyl group of methyl salicylate using reagents like chloromethyl methyl ether (MOM-Cl) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org This process, while effective, often relies on hazardous reagents and batch processing, which are areas ripe for innovation through green chemistry and process intensification.

Sustainable Synthesis: Future methodologies are geared towards reducing the environmental impact of the synthesis. This includes replacing hazardous solvents and reagents with greener alternatives. For example, dimethoxymethane (B151124) can be used as a source for the methoxymethyl group in the presence of an acid catalyst, offering a less hazardous alternative to MOM-Cl. adichemistry.com Another avenue is the use of solid-supported catalysts or bases, which would simplify purification, minimize waste generation, and allow for easier catalyst recycling.

Process Intensification: Shifting from traditional batch reactors to continuous flow systems represents a significant leap in process intensification. Flow chemistry offers superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. A hypothetical intensified process could involve pumping a solution of methyl salicylate and a base through a packed-bed reactor containing an immobilized methoxymethylating agent, allowing for a continuous output of the product. Microwave-assisted organic synthesis (MAOS) is another promising technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Synthetic Methodologies for Methoxymethyl Salicylate

| Parameter | Conventional Batch Synthesis | Proposed Sustainable/Intensified Method |

|---|---|---|

| Reagents | Methyl Salicylate, MOM-Cl, DIPEA | Methyl Salicylate, Dimethoxymethane, Solid Acid Catalyst |

| Solvent | Dichloromethane | Greener solvents (e.g., anisole, 2-MeTHF) or solvent-free |

| Process Type | Batch Reactor | Continuous Flow Reactor / Microwave-Assisted |

| Workup | Liquid-liquid extraction, Chromatography | In-line separation, Filtration |

| Waste Profile | High (solvent, base salts) | Low (recyclable catalyst, minimal solvent) |

| Safety | Use of carcinogenic MOM-Cl | Avoidance of highly toxic reagents |

Advanced Analytical Techniques for Trace Detection in Environmental Samples (non-biological)

The potential for this compound to enter ecosystems, either as a byproduct or through the degradation of larger molecules, necessitates the development of sensitive analytical methods for its detection in non-biological environmental samples like water and soil. Current analytical standards for similar aromatic esters provide a strong foundation for developing these techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govresearchgate.net For trace analysis of this compound in water, a pre-concentration step would be essential. Solid-phase microextraction (SPME) is an ideal candidate, as it is a solvent-free method that can extract trace analytes from a sample matrix onto a coated fiber. nih.gov The fiber can then be directly desorbed into the GC inlet. The mass spectrometer, operating in selected ion monitoring (SIM) mode, would be tuned to detect the specific molecular ion and characteristic fragment ions of this compound, ensuring high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile or thermally sensitive aromatic compounds. wur.nlwaters.com A reversed-phase HPLC method using a C18 column could effectively separate this compound from other contaminants. nih.gov Coupling the HPLC system with a fluorescence detector (FLD) or a diode array detector (DAD) would provide the necessary sensitivity for trace environmental analysis. nih.govwur.nl For complex matrices, tandem mass spectrometry (LC-MS/MS) offers an even higher degree of certainty and lower detection limits.

Table 2: Potential Analytical Techniques for this compound in Environmental Samples

| Technique | Principle | Sample Preparation | Potential Detection Limit |

|---|---|---|---|

| SPME-GC-MS | Solid-phase extraction followed by gas-phase separation and mass analysis. | Direct immersion of SPME fiber in water sample. | Low ng/L range |

| HPLC-FLD/DAD | Liquid-phase separation with detection by fluorescence or UV-Vis absorbance. | Liquid-liquid extraction or solid-phase extraction (SPE). | High ng/L to low µg/L range |

| LC-MS/MS | Liquid-phase separation coupled with tandem mass spectrometry for high selectivity. | Direct injection (for cleaner samples) or SPE. | Sub-ng/L to low ng/L range |

Theoretical Advancement in Predicting Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the electronic structure, stability, and reactivity of molecules like this compound without the need for extensive empirical experimentation. frontiersin.orgnih.gov Such theoretical studies can guide synthetic efforts and predict potential applications.

By applying DFT calculations, key quantum chemical descriptors for this compound can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial; the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester and ether groups, indicating their susceptibility to electrophilic attack, while regions of positive potential (blue) would highlight sites prone to nucleophilic attack. These theoretical insights can be invaluable for designing reactions and understanding the molecule's interaction with biological or material targets.

Table 3: Predicted Quantum Chemical Descriptors (Hypothetical Comparison)

| Descriptor | Salicylic (B10762653) Acid (Reference) | This compound (Predicted Effect) | Implication |

|---|---|---|---|

| HOMO Energy | -9.37 eV researchgate.net | Increase (less negative) | More susceptible to electrophilic attack |

| LUMO Energy | -1.82 eV researchgate.net | Slight change | Reactivity towards nucleophiles likely similar to parent ester |

| HOMO-LUMO Gap | 7.55 eV researchgate.net | Decrease | Increased chemical reactivity compared to salicylic acid |

| Dipole Moment | 2.61 Debye researchgate.net | Increase | Altered polarity, affecting solubility and intermolecular interactions |

Integration into Emerging Chemical Technologies

The unique structure of this compound—combining a stable ester, an aromatic ring, and a cleavable ether—makes it a versatile building block for emerging chemical technologies, particularly in polymer science and functional materials.

Advanced Polymer Synthesis: There is growing interest in creating biodegradable polymers from salicylate derivatives. researchgate.netrsc.org this compound could serve as a key monomer in ring-opening polymerization or condensation polymerization processes to create novel polyesters. digitellinc.com The resulting polymer would have a protected hydroxyl group on each repeating unit. This methoxymethyl (MOM) group is stable under a variety of conditions but can be cleaved with acid. wikipedia.orgadichemistry.com This allows for post-polymerization modification, where the protected hydroxyl groups can be unmasked to create a functional polymer with tunable properties, such as hydrophilicity or sites for grafting other molecules.

Functional Materials: As a derivative of salicylic acid, a well-known plant hormone and signaling molecule, this compound could be incorporated into "smart" materials for agricultural or environmental applications. wikipedia.orgmdpi.com For instance, it could be embedded within a polymeric matrix or attached to a nanoparticle carrier designed for controlled release. Upon exposure to a specific environmental trigger (e.g., a change in pH), the material could break down or the MOM group could be cleaved, releasing methyl salicylate or a related active compound into the soil to elicit a desired plant defense response. researchgate.net This integration represents a sophisticated approach to targeted delivery and functional chemical systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products